molecular formula C21H21NO4S B4834100 butyl 4-[(2-naphthylsulfonyl)amino]benzoate

butyl 4-[(2-naphthylsulfonyl)amino]benzoate

Cat. No. B4834100
M. Wt: 383.5 g/mol
InChI Key: RWJMFZXCDFMRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(2-naphthylsulfonyl)amino]benzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as NBD-Butyl or NBD-Bu, and it is a fluorescent probe that is commonly used to study protein-lipid interactions.

Mechanism of Action

NBD-Butyl is a fluorescent probe that binds to the hydrophobic regions of the membrane lipids. The fluorescence emission of NBD-Butyl is highly sensitive to its local environment, and changes in the fluorescence emission can be used to monitor changes in the protein-lipid interactions.
Biochemical and physiological effects:
NBD-Butyl has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NBD-Butyl in lab experiments is its high sensitivity to changes in protein-lipid interactions. This compound is also easy to use and does not require any special equipment. However, one limitation of using NBD-Butyl is that it can only be used to study interactions with hydrophobic regions of membrane lipids. It cannot be used to study interactions with hydrophilic regions of membrane lipids.

Future Directions

There are several future directions for research involving NBD-Butyl. One area of research is the development of new fluorescent probes that can be used to study protein-lipid interactions in different environments. Another area of research is the use of NBD-Butyl in the development of new drugs that target protein-lipid interactions in cell membranes. Finally, there is a need for more research into the mechanisms of protein-lipid interactions in cell membranes, and NBD-Butyl is likely to play an important role in this research.

Scientific Research Applications

NBD-Butyl has been extensively used in scientific research to study protein-lipid interactions. This compound is particularly useful in studying the interactions between proteins and membrane lipids. It has been used to study the interactions of proteins with phospholipids, sphingolipids, and cholesterol in cell membranes.

properties

IUPAC Name

butyl 4-(naphthalen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-3-14-26-21(23)17-8-11-19(12-9-17)22-27(24,25)20-13-10-16-6-4-5-7-18(16)15-20/h4-13,15,22H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJMFZXCDFMRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.